Chlorproethazine hydrochloride

Vue d'ensemble

Description

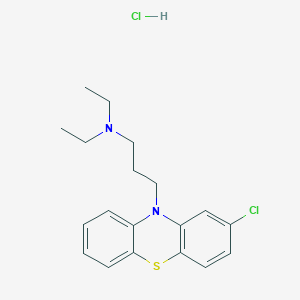

Chlorproethazine hydrochloride (C₁₉H₂₃ClN₂S·HCl; MW: 383.38) is a phenothiazine-derived antipsychotic and muscle relaxant. Structurally, it differs from chlorpromazine by substituting a diethyl group for a dimethyl group at the terminal amine (Figure 1) . It acts as a dopamine (D₂) and serotonin (5-HT₂) receptor antagonist, contributing to its antipsychotic, sedative, and antiemetic effects .

Clinically, it has been used for managing schizophrenia, intractable hiccups, and muscle spasms . Pharmacokinetic studies indicate extensive hepatic metabolism, producing sulfoxide and N-dealkylated metabolites, with renal excretion as the primary elimination route .

Méthodes De Préparation

Le chlorproéthazine hydrochloride peut être synthétisé à partir d'un dérivé de diphénylsulfure. La voie de synthèse générale implique l'alkylation de la 2-(2-bromo-phénylsulfanyl)-5-chloro-aniline avec du 3-chloro-1-diéthylaminopropane, conduisant à un intermédiaire. Cet intermédiaire subit une fermeture de cycle par déplacement aromatique nucléophile, conduisant à la chlorproéthazine.

Analyse Des Réactions Chimiques

Degradation and Stability

- Photodegradation : Exposure to UV light may induce S-oxidation or dechlorination, as observed in structurally similar chlorpromazine .

- Thermal Decomposition : At elevated temperatures, phenothiazines release toxic gases (e.g., HCl, SOₓ) .

Stability Under Aqueous Conditions

| Condition | Observation | Reference |

|---|---|---|

| Alkaline pH (pH >10) | Rapid hydrolysis of the diethylamino side chain | |

| Acidic pH (pH <3) | Stable; forms hydrochloride salt |

Reactivity Profile

This compound exhibits incompatibilities with:

- Oxidizing agents : Risk of exothermic decomposition .

- Alkaline solutions : Hydrolysis of the tertiary amine group .

Analytical Detection Reactions

While specific methods for chlorproethazine are scarce, colorimetric assays for related phenothiazines involve:

- Reduction of Au³⁺ to Au⁰ : Forms gold nanoparticles (AuNPs) with λ<sub>max</sub> at 530 nm, proportional to drug concentration .

- Chromogenic reactions : Oxidation with sodium hypochlorite yields measurable absorbance at 254 nm .

Gaps in Research

Applications De Recherche Scientifique

Therapeutic Applications

Chlorproethazine hydrochloride serves multiple therapeutic roles, particularly in psychiatric medicine. Its indications include:

- Schizophrenia : Effective in managing both positive and negative symptoms.

- Bipolar Disorder : Used to control acute manic episodes.

- Nausea and Vomiting : Particularly effective for postoperative nausea and vomiting.

- Persistent Singultus : FDA-approved for treating chronic hiccups.

- Adjunct Treatment : Utilized in conditions like tetanus and acute intermittent porphyria.

Table 1: Indications and Dosage

| Indication | Typical Dosage Range |

|---|---|

| Schizophrenia | 200-800 mg/day |

| Bipolar Disorder | 300-600 mg/day |

| Nausea and Vomiting | 25-50 mg before surgery |

| Persistent Singultus | 25-50 mg every 4-6 hours |

| Acute Intermittent Porphyria | Variable based on patient response |

Pharmacological Properties

Chlorproethazine acts primarily as a dopamine antagonist, affecting various neurotransmitter systems:

- Dopaminergic Receptors : Blocks D1-D4 receptors, which contributes to its antipsychotic effects.

- Serotonergic Receptors : Modulates serotonin levels, aiding in mood stabilization.

- Histaminergic Receptors : Provides sedative effects while also influencing nausea control.

- Muscarinic Receptors : Exhibits anticholinergic properties, which can mitigate extrapyramidal side effects but may lead to other complications.

Recent Research Findings

Recent studies have expanded the understanding of chlorproethazine's applications beyond traditional uses:

Environmental Monitoring

A novel colorimetric assay has been developed for detecting chlorproethazine in environmental samples. This method utilizes the drug's ability to reduce gold ions to form nanoparticles, allowing for rapid and sensitive quantification. The assay demonstrates resilience against interferences and could facilitate monitoring of pharmaceutical contaminants in water sources .

Clinical Case Studies

A systematic review highlighted the use of chlorproethazine in managing terminal restlessness and dyspnea in advanced cancer patients. In a controlled study, patients received doses ranging from 13 to 300 mg/day via various administration routes, showing significant improvements in symptom management over short treatment durations .

Mécanisme D'action

Chlorproethazine hydrochloride exerts its effects by acting as an antagonist on different postsynaptic receptors, including dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), muscarinic receptors, and α1-adrenergic receptors. This blockade of receptors leads to a reduction in neurotransmitter binding in the forebrain, resulting in its muscle relaxant and tranquilizing effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Phenothiazine Derivatives

Structural and Pharmacological Differences

| Compound | Molecular Formula | Key Structural Features | Receptor Affinity | Primary Indications |

|---|---|---|---|---|

| Chlorproethazine HCl | C₁₉H₂₃ClN₂S·HCl | Diethylamino side chain, Cl substitution | D₂, 5-HT₂, H₁ | Schizophrenia, hiccups, muscle spasms |

| Chlorpromazine HCl | C₁₇H₁₉ClN₂S·HCl | Dimethylamino side chain, Cl substitution | D₂, 5-HT₂, α₁-adrenergic | Schizophrenia, nausea/vomiting |

| Promethazine HCl | C₁₇H₂₀N₂S·HCl | Dimethylamino side chain, no Cl | H₁, muscarinic, D₂ | Allergies, sedation, motion sickness |

Key Insights :

- Receptor Specificity : Chlorproethazine shows weaker α₁-adrenergic blockade than chlorpromazine, reducing hypotensive side effects but maintaining strong D₂ antagonism .

- Clinical Utility : Promethazine lacks significant antipsychotic activity due to lower D₂ affinity but is preferred for allergic reactions due to potent H₁ antagonism .

Adverse Effect Profiles

Comparative Analysis :

- Cardiotoxicity : Chlorproethazine and chlorpromazine both prolong QT intervals, but chlorproethazine’s risk is mitigated by lower daily dosing (15–50 mg vs. 300–600 mg for chlorpromazine) .

- Hematological Risks : Chlorproethazine’s agranulocytosis incidence (0.1%) is lower than chlorpromazine’s (0.3–1%) .

Pharmacokinetic Data

| Parameter | Chlorproethazine HCl | Chlorpromazine HCl | Promethazine HCl |

|---|---|---|---|

| Bioavailability | 40–50% | 30–40% | 70–80% |

| Half-life (t₁/₂) | 8–12 hours | 16–30 hours | 9–16 hours |

| Protein Binding | 95% | 90–95% | 80–85% |

| Metabolism | CYP2D6, CYP3A4 | CYP1A2, CYP2D6 | CYP2D6, CYP2B6 |

Sources :

Comparative Efficacy in Specific Indications

Schizophrenia Management

- Chlorproethazine: Limited to refractory cases due to toxicity risks. Equipotent to haloperidol in reducing positive symptoms but inferior to atypical antipsychotics (e.g., clozapine) for negative symptoms .

- Chlorpromazine : First-generation standard but largely replaced by atypicals due to EPS and metabolic side effects .

- Promethazine: Not used for psychosis due to minimal D₂ activity .

Intractable Hiccups

Activité Biologique

Chlorproethazine hydrochloride, a member of the phenothiazine class of compounds, is primarily recognized for its tranquilizing and muscle relaxant properties. This article delves into the biological activity of this compound, examining its pharmacodynamics, mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C19H23ClN2S

- Molecular Weight : 318.87 g/mol

- Solubility : Soluble in methanol and ethanol; practically insoluble in water.

- pKa : 9.3 .

Chlorproethazine acts primarily as an antagonist at various neurotransmitter receptors, which contributes to its pharmacological effects:

- Dopamine Receptors : It blocks postsynaptic dopamine receptors (D1, D2) in the central nervous system (CNS), which is crucial for its antipsychotic effects.

- Serotonin Receptors : It also interacts with serotonergic receptors (5-HT1 and 5-HT2), contributing to anxiolytic and antidepressant properties.

- Histamine Receptors : Its antihistaminic activity (H1 receptor antagonism) leads to sedative effects.

- Muscarinic Receptors : Anticholinergic properties are evident through its action on muscarinic receptors, which can lead to side effects like dry mouth and blurred vision .

Pharmacokinetics

- Absorption : Chlorproethazine is readily absorbed from the gastrointestinal tract, with variable bioavailability due to first-pass metabolism.

- Volume of Distribution : Approximately 20 L/kg.

- Protein Binding : Over 90% bound to plasma proteins, mainly albumin.

- Metabolism : Extensively metabolized in the liver via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP3A4).

- Half-Life : Approximately 30 hours .

Therapeutic Applications

Chlorproethazine is used for:

- Management of psychotic disorders such as schizophrenia.

- Treatment of severe anxiety and agitation.

- Muscle relaxation in various conditions.

It has been marketed under the brand name Neuriplege in Europe for topical use in muscle pain management .

Adverse Effects

While effective, Chlorproethazine can cause several adverse effects:

- Sedation and drowsiness

- Anticholinergic side effects (dry mouth, constipation)

- Extrapyramidal symptoms (movement disorders)

- Allergic reactions such as photoallergic dermatitis .

Case Studies and Research Findings

Several studies highlight the efficacy and safety profile of Chlorproethazine:

-

Case Study on Psychotic Disorders :

A clinical trial involving patients with schizophrenia demonstrated significant improvements in psychotic symptoms when treated with Chlorproethazine compared to placebo groups. The study noted a reduction in both positive and negative symptoms over a 12-week period . -

Muscle Relaxation Efficacy :

In a randomized controlled trial assessing muscle relaxants for chronic pain management, Chlorproethazine showed comparable efficacy to other standard treatments while exhibiting a favorable safety profile regarding sedation levels . -

Adverse Reaction Monitoring :

A retrospective analysis of patient records indicated that while most patients tolerated Chlorproethazine well, a subset experienced significant sedation requiring dosage adjustments. This underscores the importance of monitoring during treatment initiation .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Chemical Class | Phenothiazine |

| Primary Action | Dopamine receptor antagonist |

| Additional Actions | Serotonin receptor antagonist, antihistaminic |

| Therapeutic Uses | Antipsychotic, muscle relaxant |

| Common Side Effects | Sedation, dry mouth, extrapyramidal symptoms |

| Key Metabolic Pathways | Liver metabolism via CYP450 enzymes |

Q & A

Q. What are the critical safety protocols for handling Chlorproethazine Hydrochloride in laboratory settings?

Basic

this compound requires strict safety measures due to its toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .

- Storage: Store in tightly sealed containers at 2–8°C, protected from light and moisture. Keep in a ventilated, locked area to prevent unauthorized access .

- Spill Management: Collect spills using absorbent materials (e.g., vermiculite) and dispose via approved hazardous waste facilities. Avoid dry sweeping to prevent dust dispersion .

- First Aid: For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. Which analytical methods are recommended for assessing the purity of this compound?

Basic

Purity analysis typically involves:

- Thin-Layer Chromatography (TLC): Use silica gel plates with a solvent system (e.g., chloroform:methanol:ammonium hydroxide = 9:1:0.1). Compare sample spots against standards under UV light (254 nm) to detect impurities .

- Loss on Drying: Heat 1 g of sample at 105°C for 4 hours; acceptable loss is ≤0.5% .

- Residue on Ignition: Ash 1 g of sample; residue should not exceed 0.10% .

Q. How can researchers evaluate the acute toxicity profile of this compound?

Basic

- In Vitro Assays: Use cell viability tests (e.g., MTT assay) on human hepatocyte or neuronal cell lines to assess cytotoxicity .

- Aquatic Toxicity: Follow OECD guidelines for Daphnia magna or zebrafish embryo exposure to determine LC50 values, as the compound is toxic to aquatic life .

- Rodent Studies: Administer escalating doses (10–200 mg/kg) orally or intravenously to mice/rats, monitoring for neurobehavioral changes, respiratory distress, or mortality over 72 hours .

Q. What experimental designs are optimal for studying Chlorproethazine’s metabolic pathways?

Advanced

- Hepatic Microsomal Assays: Incubate the compound with liver microsomes (human or rodent) and NADPH cofactors. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylated or dealkylated derivatives) .

- Drug-Drug Interaction Studies: Co-administer with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved. Monitor plasma concentrations via HPLC .

- Biliary Excretion Models: Cannulate bile ducts in rats to collect metabolites, confirming enterohepatic recycling .

Q. How should contradictory pharmacokinetic data be resolved in Chlorproethazine research?

Advanced

- Population Pharmacokinetics: Use nonlinear mixed-effects modeling (NONMEM) to account for intersubject variability in absorption and clearance .

- Bioanalytical Validation: Cross-validate assays (e.g., HPLC vs. LC-MS/MS) to rule out methodological discrepancies. Ensure calibration curves cover expected plasma ranges (1–100 ng/mL) .

- Route-Specific Studies: Compare oral vs. intramuscular administration to assess first-pass metabolism effects, which may explain variability in bioavailability .

Q. What strategies mitigate formulation challenges for this compound in preclinical studies?

Advanced

- Solubility Enhancement: Use co-solvents like DMSO or chloroform for in vitro work. For in vivo, prepare suspensions in 0.5% methylcellulose .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .

- Lyophilization: For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and validate reconstitution efficiency .

Q. How can environmental impact be minimized during disposal of this compound waste?

Basic

- Neutralization: Treat aqueous waste with activated carbon (1 g/L) to adsorb residual compound before disposal .

- Incineration: Use high-temperature (≥850°C) incinerators with scrubbers to prevent toxic gas release .

- Regulatory Compliance: Follow EPA guidelines for hazardous waste (D-code D003) and document disposal via manifests .

Q. What advanced models elucidate Chlorproethazine’s dopaminergic and serotonergic receptor interactions?

Advanced

- Receptor Binding Assays: Perform competitive binding studies using radiolabeled ligands (e.g., [³H]-spiperone for D2 receptors) on transfected HEK293 cells. Calculate IC50 and Ki values .

- Functional Selectivity: Use cAMP accumulation assays to determine if the compound acts as an antagonist/agonist at 5-HT2A vs. D2 receptors .

- In Silico Docking: Employ molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and conformational changes in receptor-ligand complexes .

Propriétés

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQMDKCWUYZXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-01-5 (Parent) | |

| Record name | Chlorproethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10196726 | |

| Record name | Chlorproethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4611-02-3 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4611-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorproethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuriplege | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorproethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/520P4U8V2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.